

Elagolix: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest		
Compound Name:	Elagolix	
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Introduction

Elagolix is an orally administered, non-peptide, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn modulates the downstream signaling cascade that controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This mechanism leads to a dose-dependent suppression of ovarian sex hormones, including estradiol and progesterone.[4][5] Approved by the U.S. Food and Drug Administration (FDA) in 2018, elagolix is primarily indicated for the management of moderate to severe pain associated with endometriosis.[1][4][7] Unlike peptide-based GnRH agonists, its non-peptide nature allows for oral bioavailability and a rapid, reversible onset of action without an initial "flare-up" effect.[2][5] This document provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of elagolix.

Molecular Structure and Chemical Identifiers

Elagolix is typically used as its sodium salt, **elagolix** sodium, which is a white to off-white or light yellow powder that is freely soluble in water.[1][8] The drug substance contains a single chiral center and is manufactured as the (R)-isomer.[9]



Identifier	Elagolix (Free Acid)	Elagolix Sodium
IUPAC Name	4-[[(1R)-2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid[1][4][7]	Sodium 4-({(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate[8][10]
Chemical Formula	C32H30F5N3O5[4]	C32H29F5N3NaO5[1][8][10]
Molecular Weight	631.60 g/mol [1][4][9]	653.58 g/mol [1][8][9]
CAS Number	834153-87-6[1][4]	832720-36-2[1][10]
SMILES String	CC1=C(C(=O)N(C(=O)N1CC2 =C(C=CC=C2F)C(F)(F)F)C INVALID-LINK NCCCC(=O)O)C4=C(C(=CC= C4)OC)F[11]	CC1=C(C(=O)N(C(=O)N1CC2 =C(C=CC=C2F)C(F)(F)F)C INVALID-LINKNCCCC(=O) [O-])C4=C(C(=CC=C4)OC)F. [Na+][10]
PubChem CID	11250647[1][4]	24785956[10]

Physicochemical Properties

The physicochemical characteristics of **elagolix** are crucial for its pharmacokinetic profile, including its oral absorption and distribution. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, suggesting high solubility and low to moderate permeability.[5][9] Some literature, however, has classified it as a BCS Class II compound (low solubility, high permeability).[12]



Property	Value
Physical Form	White to off-white to light yellow hygroscopic powder[1][3][8]
рКа	4.0 (acid), 7.9 (base)[5][9]
XLogP3-AA	2.6[4]
Melting Point	>188°C (decomposition)[13]
Aqueous Solubility	Freely soluble in water[1][8]. H ₂ O: 2 mg/mL. PBS (pH 7.2): ~10 mg/mL[14]
Organic Solvent Solubility	DMF: ~12.5 mg/mL; Ethanol: ~10 mg/mL; DMSO: ~10 mg/mL[14]
Protein Binding	~80%[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for **elagolix** are proprietary. However, published literature and regulatory documents describe the types of studies conducted to characterize its properties and mechanism of action.

Permeability Assessment: Caco-2 Cell Assay

The permeability of **elagolix** was assessed using in vitro Caco-2 cell studies.[5][9] This standard method provides a model for predicting human intestinal absorption.

- Objective: To determine the rate of transport of elagolix across a monolayer of differentiated
 Caco-2 cells, which mimic the intestinal epithelium.
- General Methodology:
 - Caco-2 cells are seeded onto a semi-permeable membrane in a transwell apparatus and cultured until they form a confluent, differentiated monolayer.
 - The integrity of the cell monolayer is verified using methods such as transepithelial electrical resistance (TEER) measurements.



- **Elagolix** is added to the apical (donor) side of the monolayer.
- Samples are collected from the basolateral (receiver) side at various time points.
- The concentration of elagolix in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
- The apparent permeability coefficient (Papp) is calculated to estimate the rate of absorption. Elagolix demonstrated an apparent low to moderate permeability of 0.5–2.8 × 10⁻⁶ cm/s in these studies.[5][9]

Receptor Binding Affinity: Radioligand Binding Assay

The binding affinity of **elagolix** to the GnRH receptor was determined using competitive radioligand binding assays.

- Objective: To quantify the affinity (Ki) of **elagolix** for the human GnRH receptor.
- General Methodology:
 - Cell membranes expressing the human GnRH receptor are prepared.
 - A constant concentration of a radiolabeled GnRH analog (the radioligand) is incubated with the cell membranes.
 - Increasing concentrations of unlabeled elagolix are added to compete with the radioligand for binding to the receptor.
 - After reaching equilibrium, the bound and free radioligand are separated.
 - The amount of bound radioactivity is measured, which decreases as the concentration of elagolix increases.
 - The IC₅₀ (the concentration of elagolix that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki). Elagolix was found to be a potent antagonist with a Ki of 0.9 nM.[13][14][15]



Functional Antagonism: Inositol Phosphate (IP) Production Assay

The functional activity of **elagolix** as a GnRH receptor antagonist was confirmed by measuring its ability to block GnRH-induced signaling.

- Objective: To determine the potency (IC₅₀) of **elagolix** in inhibiting the intracellular signaling cascade initiated by GnRH binding to its receptor.
- General Methodology:
 - A cell line stably expressing the human GnRH receptor (e.g., RBL-1 hGnRH-R transfectants) is used.[15]
 - GnRH receptor activation typically leads to the production of inositol phosphates (IPs) via the Gq protein pathway.
 - Cells are pre-incubated with varying concentrations of elagolix.
 - A fixed concentration of GnRH is then added to stimulate the receptors.
 - The reaction is stopped, and the accumulated level of intracellular IPs is measured, often using a radioactive label or fluorescence-based detection kit.
 - The IC₅₀ value is calculated, representing the concentration of **elagolix** that inhibits 50% of the GnRH-stimulated IP production. **Elagolix** effectively blocked GnRH-induced IP production with an IC₅₀ of 1.5 nM.[14][15]

Mechanism of Action and Signaling Pathway

Elagolix exerts its therapeutic effect by acting as a competitive antagonist at the GnRH receptor in the anterior pituitary gland.[5][6][16] The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory pathway for reproductive function.

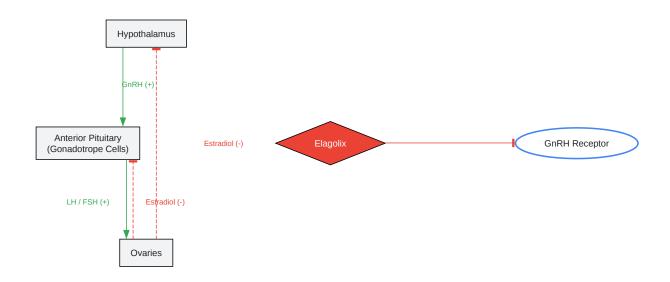
- Hypothalamus: The hypothalamus releases GnRH in a pulsatile fashion.[6]
- Anterior Pituitary: GnRH travels to the anterior pituitary and binds to GnRH receptors
 (GnRHR) on gonadotrope cells. This binding stimulates the synthesis and release of two key



gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]

- Gonads (Ovaries): LH and FSH act on the ovaries to stimulate follicular development and the production of sex hormones, primarily estradiol and progesterone.[6]
- Elagolix Intervention: Elagolix competitively binds to the GnRH receptors on the pituitary gonadotropes.[16] By occupying these receptors, it prevents endogenous GnRH from binding and initiating the signaling cascade.[4] This blockade leads to a dose-dependent reduction in the release of LH and FSH, which subsequently suppresses the ovarian production of estradiol.[5] In estrogen-dependent conditions like endometriosis, this reduction in estradiol levels alleviates symptoms such as pelvic pain.[4][6]

The following diagram illustrates the inhibitory effect of **Elagolix** on the HPG axis.



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Elagolix competitively antagonizes GnRH receptors in the pituitary.



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